molecular formula C16H20BrNO4 B8061524 rac-(2R,3S)-3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid

rac-(2R,3S)-3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B8061524
M. Wt: 370.24 g/mol
InChI Key: VFOXVNSDUJWLJG-OLZOCXBDSA-N
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Description

This compound is a racemic mixture of the (2R,3S) enantiomer, featuring a pyrrolidine ring substituted at position 3 with a 4-bromophenyl group and at position 1 with a tert-butoxycarbonyl (Boc) protecting group. The carboxylic acid moiety at position 2 enhances solubility and reactivity, making it a versatile intermediate in medicinal chemistry and organic synthesis. The para-bromophenyl substituent introduces steric bulk and electron-withdrawing effects, which influence molecular interactions such as halogen bonding and π-π stacking. Its molecular formula is inferred as C₁₆H₂₀BrNO₄ (molecular weight ~370.24), aligning with structurally similar compounds .

Properties

IUPAC Name

(2S,3R)-3-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(21)18-9-8-12(13(18)14(19)20)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOXVNSDUJWLJG-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process involving the reaction of 4-bromobenzaldehyde with a suitable pyrrolidine derivative. The tert-butoxycarbonyl (Boc) group is often introduced as a protective group for the amino functionality during the synthesis.

Typical synthetic conditions include:

  • Formation of the pyrrolidine ring.

  • Introduction of the Boc group to protect the amino group.

  • Bromination of the phenyl ring.

  • Carboxylation to introduce the carboxylic acid functionality.

Industrial Production Methods

While specific industrial methods can vary, they generally involve:

  • Efficient catalytic processes to increase yield.

  • Use of solvents and reagents that facilitate the selective formation of the desired stereoisomers.

  • Scalable reaction conditions that ensure the compound is produced in sufficient quantities for research and application.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, which can lead to the formation of N-oxides or dehydrogenation products.

  • Reduction: Reduction reactions can reduce the carboxylic acid group to an alcohol or the bromophenyl group to a phenyl group.

  • Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide array of derivatives.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or chromium trioxide.

  • Reduction: Reagents like lithium aluminium hydride or sodium borohydride.

  • Substitution: Nucleophiles such as amines, alkoxides, and thiolates.

Major Products

The major products of these reactions vary based on the reagents and conditions but include N-oxides, alcohols, and substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, rac-(2R,3S)-3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalizations.

Biology

This compound's structure makes it a candidate for studying enzyme interactions and protein-ligand binding.

Medicine

Industry

Used in the development of novel materials and in various industrial applications where stereochemical control is essential.

Mechanism of Action

The mechanism by which rac-(2R,3S)-3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The bromophenyl and carboxylic acid groups can interact with proteins and enzymes, leading to alterations in their activity. This can affect various biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties References
rac-(2R,3S)-3-(4-bromophenyl)-1-Boc-pyrrolidine-2-carboxylic acid (Target) C₁₆H₂₀BrNO₄ ~370.24 4-Bromophenyl, Boc, COOH High lipophilicity (Br), potential halogen bonding, racemic mixture
rac-(2R,3S)-1-Boc-2-cyclopropylpyrrolidine-3-carboxylic acid C₁₃H₂₁NO₄ 255.32 Cyclopropyl, Boc, COOH Reduced steric bulk, increased ring strain, electron-donating cyclopropyl group
(3R,4S)-rel-4-(3-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid C₁₆H₂₀BrNO₄ 370.24 3-Bromophenyl, Boc, COOH Meta-Br substitution alters electronic effects and crystal packing
(2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carboxylic acid C₁₁H₁₇NO₅ ~275.26 Hydroxyl, Boc, COOH Enhanced solubility (H-bonding), lower molecular weight

Key Comparative Insights

Substituent Effects
  • 4-Bromophenyl vs. 3-Bromophenyl (Meta vs. Para): The target compound’s para-bromophenyl group enables linear halogen bonding in crystal lattices, whereas the meta isomer () may exhibit distorted packing due to steric hindrance .
  • Bromophenyl vs. Cyclopropyl : The cyclopropyl analog () lacks halogen bonding capability but introduces ring strain, which could modulate pyrrolidine conformation and reactivity in ring-opening reactions .
  • Bromophenyl vs. Hydroxyl : The hydroxylated analogue () prioritizes solubility via hydrogen bonding but sacrifices lipophilicity, making it less suitable for membrane permeability in drug design .
Physicochemical Properties
  • Molecular Weight : The bromophenyl-containing compounds (Target and ) have higher molecular weights (~370) compared to the hydroxyl (275) and cyclopropyl (255) derivatives, correlating with reduced aqueous solubility.
  • Stereochemical Considerations : The racemic nature of the target compound may lead to divergent pharmacological activity compared to enantiopure derivatives like the (3R,4S)-rel isomer in .

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